(1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine
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Overview
Description
(1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(311)hept-3-yl)methylamine is a bicyclic amine compound characterized by its unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine typically involves the construction of the bicyclic framework followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a pinene derivative, under acidic or basic conditions to form the bicyclic structure. Subsequent functionalization steps introduce the amine group, often through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in studying receptor interactions and enzyme mechanisms. Its bicyclic structure allows it to interact with various biological targets, providing insights into molecular recognition processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases, leveraging its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, (1alpha,2beta,3alpha,5alpha): This compound shares a similar bicyclic structure but differs in functional groups.
Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S-(1alpha,2beta,5alpha)): Another bicyclic compound with structural similarities but different chemical properties.
Uniqueness
The uniqueness of (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine lies in its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
57357-85-4 |
---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine |
InChI |
InChI=1S/C11H21N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-6,12H2,1-3H3/t7-,8-,9+,10+/m1/s1 |
InChI Key |
MUOITVAMHSVXLO-IMSYWVGJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)CN |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)CN |
Origin of Product |
United States |
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